2-Methoxy-11-hydroxyaporphine
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Overview
Description
2-Methoxy-11-hydroxyaporphine is a derivative of the aporphine alkaloid family, known for its diverse pharmacological activities. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson’s disease and sexual dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-11-hydroxyaporphine typically involves the regioselective methylation of 10,11-dihydroxyaporphine. The process begins with the isopropylidenation of apomorphine to form 10,11-(isopropylidenyldioxy)aporphine. This intermediate is then subjected to regioselective opening using trimethylaluminum, followed by methylation with methyl p-toluenesulfonate/NaH to yield 10-methoxy-11-t-butyloxyaporphine. Finally, selective debutylation produces the desired this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the outlined laboratory procedures, scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-11-hydroxyaporphine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the methoxy group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as methyl iodide and sodium hydride are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other aporphine derivatives.
Biology: The compound is used in studies related to neurotransmitter pathways and receptor binding.
Medicine: It shows promise in treating Parkinson’s disease, sexual dysfunction, and depressive disorders due to its dopaminergic activity
Mechanism of Action
The mechanism of action of 2-Methoxy-11-hydroxyaporphine primarily involves its interaction with dopamine receptors. It acts as a dopaminergic agonist, binding to dopamine receptors in the brain and modulating neurotransmitter release. This activity is crucial for its therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Apomorphine: A well-known dopaminergic agonist used in treating Parkinson’s disease.
N-n-propylnorapomorphine: Another derivative with similar dopaminergic activity.
Isoapocodeine: A structurally related compound with potential therapeutic applications
Uniqueness: 2-Methoxy-11-hydroxyaporphine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a dopaminergic agonist. This makes it a valuable compound for developing targeted therapies for neurological disorders .
Properties
Molecular Formula |
C18H19NO2 |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
InChI |
InChI=1S/C18H19NO2/c1-19-7-6-12-8-13(21-2)10-14-17(12)15(19)9-11-4-3-5-16(20)18(11)14/h3-5,8,10,15,20H,6-7,9H2,1-2H3 |
InChI Key |
UGNGRDRWDHJJJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=CC=C4)O |
Origin of Product |
United States |
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